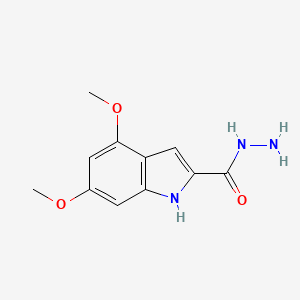

4,6-dimethoxy-1H-indole-2-carbohydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

4,6-dimethoxy-1H-indole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-16-6-3-8-7(10(4-6)17-2)5-9(13-8)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFXTLCZEVOZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(N2)C(=O)NN)C(=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthesis of the 4,6-Dimethoxy-1H-Indole-2-Carbohydrazide Core

The formation of the central indole (B1671886) carbohydrazide (B1668358) structure is achieved through several established and versatile chemical methodologies.

Reaction Pathways from Methyl 4,6-Dimethoxy-1H-Indole-2-Carboxylate

The most direct and commonly employed method for the synthesis of 4,6-dimethoxy-1H-indole-2-carbohydrazide is the hydrazinolysis of its corresponding methyl ester, methyl 4,6-dimethoxy-1H-indole-2-carboxylate. researchgate.net This reaction involves treating the methyl ester with hydrazine (B178648) hydrate, typically in an alcoholic solvent such as ethanol (B145695). The process is generally efficient, proceeding under reflux conditions to yield the desired carbohydrazide. utar.edu.mynih.gov The nucleophilic acyl substitution mechanism involves the attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the stable hydrazide product. utar.edu.my

Multi-step Synthesis Strategies for Substituted Dimethoxyindoles

The synthesis of the 4,6-dimethoxyindole (B1331502) core, which serves as the precursor to the title compound, can be accomplished through various multi-step strategies. Classic indole synthesis methods are often adapted for this purpose. chim.it

The Fischer indole synthesis is a prominent method, which involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org To obtain the 4,6-dimethoxy substitution pattern, 3,5-dimethoxyphenylhydrazine would be reacted with a suitable carbonyl compound like pyruvic acid or ethyl pyruvate, followed by cyclization. google.comrsc.org This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole ring. wikipedia.org

Other notable methods for constructing methoxy-activated indoles include the Bischler and Hemetsberger indole syntheses . chim.it For instance, one synthetic approach to 4,6-dimethoxyindole involved the condensation of 3,5-dimethoxyaniline (B133145) with diethyl mesoxalate, followed by oxidation and subsequent reduction with lithium aluminium hydride. chim.it

General Methods for Indole-2-Carbohydrazide Formation

The conversion of an indole-2-carboxylic acid or its ester to an indole-2-carbohydrazide is a well-established transformation in organic synthesis. researchgate.net

From Esters : As detailed in section 2.1.1, the most common method is the reaction of an indole-2-carboxylate (B1230498) ester (typically methyl or ethyl ester) with hydrazine hydrate. researchgate.netresearchgate.net This reaction is widely applicable to a variety of substituted indoles.

From Carboxylic Acids : Alternatively, the synthesis can start from the corresponding indole-2-carboxylic acid. This typically involves a two-step process where the carboxylic acid is first activated, for example, by converting it to an acid chloride or by using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). semanticscholar.orgmdpi.com The activated intermediate is then reacted with hydrazine to form the carbohydrazide. semanticscholar.org

Derivatization Strategies and Analogue Synthesis

The carbohydrazide moiety of 4,6-dimethoxy-1H-indole-2-carbohydrazide is a versatile functional group that allows for extensive derivatization, leading to a wide array of analogues.

Modification at the Carbohydrazide Moiety

The terminal -NH2 group of the hydrazide is a reactive nucleophile, making it an ideal site for modification.

Formation of Hydrazones and Subsequent Cyclization Reactions

A primary derivatization strategy involves the condensation reaction between 4,6-dimethoxy-1H-indole-2-carbohydrazide and various aldehydes or ketones. researchgate.netresearchgate.net This reaction, typically carried out in an alcoholic solvent with an acid catalyst, yields N'-substituted hydrazones, also known as Schiff bases. researchgate.netnih.gov These hydrazone intermediates are often stable, isolable compounds.

The resulting indole-hydrazones are valuable precursors for the synthesis of various five-membered heterocyclic rings through intramolecular cyclization reactions. chemmethod.com A prominent example is the synthesis of 1,3,4-oxadiazoles. researchgate.netchemmethod.com The oxidative cyclization of the hydrazone can be achieved using a variety of reagents. organic-chemistry.org For instance, treatment of an N'-aroyl-substituted hydrazone with reagents like p-toluenesulfonyl chloride in the presence of a base, or using molecular iodine with potassium carbonate, can induce cyclodehydration to form the corresponding 2-(indol-2-yl)-5-aryl-1,3,4-oxadiazole. researchgate.netchemmethod.com

Table 1: Examples of Cyclization Reactions from Indole-2-Carbohydrazide Derivatives

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| N'-Aroyl-4,6-dimethoxy-1H-indole-2-carbohydrazide | p-Toluenesulfonyl chloride, N,N-Diisopropylethylamine | 2-(4,6-Dimethoxy-1H-indol-2-yl)-5-aryl-1,3,4-oxadiazole | researchgate.net |

| Indole-containing hydrazide-hydrazone | Molecular iodine (I₂), Potassium carbonate (K₂CO₃) | Indole-linked 1,3,4-oxadiazole (B1194373) | chemmethod.com |

| 5,7-Dichloro-1H-indole-2-carbohydrazide | Methyl orthoformate | researchgate.netchim.ittriazino[4,5-a]indol-1(2H)-one | nih.gov |

| Indole-2-carbohydrazide | Isothiocyanates | Indole-2-thiosemicarbazide | researchgate.net |

This strategy of hydrazone formation followed by cyclization provides a powerful tool for generating diverse libraries of indole-based heterocyclic compounds from the 4,6-dimethoxy-1H-indole-2-carbohydrazide scaffold. researchgate.netchemmethod.com

Generation of 1,3,4-Oxadiazole Scaffolds from Carbohydrazides

The transformation of carbohydrazides into 1,3,4-oxadiazoles is a well-established and efficient method for constructing this valuable heterocyclic scaffold. For 4,6-dimethoxy-1H-indole-2-carbohydrazide and its derivatives, this is typically achieved through a cyclodehydration reaction.

A range of novel N'-substituted-4,6-dimethoxy-1H-indole-2-carbohydrazides can be prepared from the parent compound, which then undergo cyclodehydration to yield the corresponding 2-(4,6-dimethoxy-1H-indol-2-yl)-5-substituted-1,3,4-oxadiazole scaffolds. researchgate.netdergipark.org.tr The reaction proceeds by treating the N'-acyl-carbohydrazide with a dehydrating agent. A common and effective method involves the use of p-toluenesulfonyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as acetonitrile. researchgate.netdergipark.org.tr

Table 1: Synthesis of 1,3,4-Oxadiazoles

| Starting Material | Reagents | Product |

|---|

Another approach involves the oxidative cyclization of hydrazide-hydrazones. This method requires the initial condensation of an indole carbohydrazide with an aldehyde. The resulting hydrazone can then be cyclized using reagents like iodine in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO).

Synthesis of Thiosemicarbazide (B42300) and Thiadiazole Derivatives

The carbohydrazide moiety is a key starting point for the synthesis of thiosemicarbazide and thiadiazole derivatives. The general strategy involves the reaction of the carbohydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide.

Alternatively, thiosemicarbazones, which are precursors to many thiadiazole systems, are synthesized. This involves the condensation of a carbohydrazide with an aldehyde or ketone. Specifically for the 4,6-dimethoxyindole scaffold, research has demonstrated the synthesis of thiosemicarbazones starting from indole carbaldehydes. researchgate.net The 4,6-dimethoxy-1H-indole-2-carbaldehyde, which can be derived from methyl 4,6-dimethoxy-1H-indole-2-carboxylate, undergoes a Schiff base condensation with various thiosemicarbazides (H₂N-NH-C(=S)-NR₂). researchgate.net This reaction is typically catalyzed by a few drops of acetic acid in ethanol and proceeds at room temperature. researchgate.net

These thiosemicarbazone intermediates can then be cyclized to form 1,3,4-thiadiazole (B1197879) rings. A common method for this cyclization is treatment with an excess of a dehydrating agent like acetic anhydride, which induces ring closure.

Table 2: Synthesis of Indole-2-Thiosemicarbazone Derivatives

| Indole Precursor | Thiosemicarbazide | Reagents | Product |

|---|---|---|---|

| 4,6-dimethoxy-1H-indole-2-carbaldehyde | Thiosemicarbazide | Acetic acid, Ethanol | (E)-2-((4,6-dimethoxy-1H-indol-2-yl)methylene)hydrazine-1-carbothioamide |

Functionalization of the Indole Ring System

Beyond transformations involving the carbohydrazide group, the 4,6-dimethoxyindole nucleus itself is amenable to further functionalization. This includes the introduction of other heterocyclic systems, the formation of bis-indole structures, and the variation of substituents at other positions on the indole ring.

Introduction of Heterocyclic Rings (e.g., pyrazole (B372694), isoxazole (B147169), pyrimidine) via Intermediate Reactions

The carbohydrazide at the C2 position serves as a versatile anchor point for the construction of other heterocyclic rings, thereby creating complex, multi-cyclic structures.

Pyrazole Synthesis: Pyrazole rings can be readily synthesized from carbohydrazide precursors. The condensation of an indole-2-carbohydrazide with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) (2,4-pentanedione), in a suitable solvent under reflux conditions leads to the formation of a pyrazole ring attached to the C2 position of the indole.

Isoxazole Synthesis: The synthesis of isoxazoles can also be achieved from 1,3-dicarbonyl intermediates. A plausible route involves the reaction of a 1,3-dicarbonyl derivative of the indole with hydroxylamine. The reaction proceeds through the formation of an imine with one carbonyl group, followed by nucleophilic attack of the hydroxyl group on the second carbonyl and subsequent dehydration to form the aromatic isoxazole ring.

Pyrimidine (B1678525) Synthesis: Indole-containing pyrimidines can be synthesized through various routes. One method involves the reaction of an indole-appended chloroenal with an amidine. A more direct approach starting from the carbohydrazide involves its use in multi-component reactions. For instance, indolyl pyrimidine carbohydrazides have been synthesized, demonstrating the utility of the carbohydrazide moiety in building the pyrimidine ring system.

Exploration of Bis-indole Systems with Various Linkages

Bis-indole alkaloids are a significant class of natural products, and the synthesis of their core structures is of considerable interest. Bis(indolyl)methanes are the most common type, formed by the electrophilic substitution of two indole molecules with an aldehyde or ketone.

The reaction is typically catalyzed by a Lewis or Brønsted acid. An azafulvenium salt is generated as an intermediate from the reaction of one indole molecule with the carbonyl compound. This intermediate then undergoes a Friedel-Crafts-type reaction with a second indole molecule to form the final bis(indolyl)methane product. While this reaction typically occurs at the electron-rich C3 position, the principles can be applied to appropriately activated indole systems. For the 4,6-dimethoxyindole system, reaction with an aldehyde in the presence of a catalyst like NiI₂ in dichloromethane (B109758) can be employed to synthesize the corresponding bis(indolyl)methane. longdom.org

Furthermore, these bis-indole systems can be subjected to further chemical transformations. For example, the bromination of a bis(4,6-dimethoxy-2,3-diphenyl)methane has been achieved using N-bromosuccinimide (NBS), yielding the corresponding bis(5-bromo-4,6-dimethoxy-2,3-diphenyl)methane. dergipark.org.tr This demonstrates that once the bis-indole core is formed, further functionalization on the indole rings is possible. dergipark.org.tr

Substituent Variation at Different Indole Positions (e.g., C3, C7)

The 4,6-dimethoxy-1H-indole-2-carbohydrazide scaffold can be further diversified by introducing or modifying substituents at other positions on the indole ring, namely at the C3 and C7 positions, which are particularly reactive towards electrophilic substitution.

Functionalization at C3: The C3 position of the indole ring is the most nucleophilic and is highly susceptible to electrophilic attack. Reactions such as the Mannich reaction, Vilsmeier-Haack formylation, and Friedel-Crafts acylation readily occur at this position, provided it is unsubstituted. For derivatives of 4,6-dimethoxy-1H-indole-2-carboxylate, selective alkenylation at the C3 position has been achieved using ruthenium(II) catalysis with an ester directing group at the C4 position. nih.gov

Functionalization at C7: The C7 position is another site amenable to electrophilic substitution, particularly in the 4,6-dimethoxyindole system. The Vilsmeier-Haack reaction, using a reagent generated from phosphorus oxychloride and dimethylformamide, can introduce a formyl group at the C7 position of the 4,6-dimethoxyindole core. dergipark.org.tr Furthermore, syntheses have been reported where functionalization occurs specifically at the C7 position of methyl 4,6-dimethoxy-1H-indole-2-carboxylate via Schiff-base reactions. researchgate.net The use of directing groups at the N1 position of the indole has also been shown to be a powerful strategy for selectively functionalizing the C7 position via transition-metal-catalyzed C-H activation. nih.govrsc.orgresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4,6-dimethoxy-1H-indole-2-carbohydrazide |

| Methyl 4,6-dimethoxy-1H-indole-2-carboxylate |

| N,N-diisopropylethylamine (DIPEA) |

| p-Toluenesulfonyl chloride |

| Acetonitrile |

| Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide |

| 2-(4,6-dimethoxy-1H-indol-2-yl)-5-phenyl-1,3,4-oxadiazole |

| Iodine |

| Potassium carbonate |

| Dimethyl sulfoxide (DMSO) |

| Isothiocyanate |

| 4,6-dimethoxy-1H-indole-2-carbaldehyde |

| Thiosemicarbazide |

| Acetic acid |

| Ethanol |

| (E)-2-((4,6-dimethoxy-1H-indol-2-yl)methylene)hydrazine-1-carbothioamide |

| 4,4-dimethylthiosemicarbazide |

| (E)-2-((4,6-dimethoxy-1H-indol-2-yl)methylene)-N,N-dimethylhydrazine-1-carbothioamide |

| Acetic anhydride |

| Acetylacetone (2,4-pentanedione) |

| Hydroxylamine |

| Chloroenal |

| Amidine |

| Bis(indolyl)methane |

| NiI₂ |

| Dichloromethane |

| N-bromosuccinimide (NBS) |

| bis(5-bromo-4,6-dimethoxy-2,3-diphenyl)methane |

| Phosphorus oxychloride |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons and carbon atoms, revealing the molecule's intricate architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy identifies the distinct types of protons within the 4,6-dimethoxy-1H-indole-2-carbohydrazide molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the signal's multiplicity reveals the number of neighboring protons, allowing for the mapping of proton connectivity.

Table 1: Representative ¹H NMR Spectral Data for Indole-2-Carbohydrazide Derivatives Note: Data for the specific title compound is not available in the cited literature; this table presents data for closely related indole-2-carbohydrazide structures to illustrate typical chemical shift ranges.

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole (B1671886) NH | 11.37 - 11.63 | s (singlet) |

| Aromatic H | 6.83 - 7.62 | m (multiplet) |

| Hydrazide NH₂ | 4.81 - 4.88 | s (singlet) |

| Methoxy (B1213986) OCH₃ | ~ 3.76 | s (singlet) |

Source: Data derived from analyses of related methoxy-indole-carbohydrazide compounds. semanticscholar.orgnih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in 4,6-dimethoxy-1H-indole-2-carbohydrazide generates a distinct signal, with its chemical shift indicating its bonding environment (e.g., aromatic, aliphatic, carbonyl).

The spectrum would be expected to show signals for the two methoxy carbons, the eight carbons of the indole ring system, and the carbonyl carbon of the hydrazide group. The carbonyl carbon is particularly noteworthy, appearing significantly downfield due to the deshielding effect of the attached oxygen atom. nih.gov A study on various indole-2-carbohydrazide derivatives confirmed that the amide carbonyl carbon appears at approximately δ 163 ppm. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for Indole-2-Carbohydrazide Derivatives Note: Data for the specific title compound is not available in the cited literature; this table presents data for closely related indole-2-carbohydrazide structures to illustrate typical chemical shift ranges.

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 162.6 |

| Aromatic C | 102.2 - 154.2 |

| Methoxy (OCH₃) | ~ 55.7 |

Source: Data derived from analyses of related methoxy-indole-carbohydrazide compounds. researchgate.netsemanticscholar.orgnih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

The FT-IR spectrum of 4,6-dimethoxy-1H-indole-2-carbohydrazide displays distinct absorption bands corresponding to its key functional groups. The presence of N-H bonds in the indole ring and the hydrazide moiety is confirmed by stretching vibrations in the region of 3100-3400 cm⁻¹. sid.irunife.it The carbonyl group (C=O) of the hydrazide shows a strong absorption band around 1614-1690 cm⁻¹. nih.govsid.ir Additionally, C-O stretching from the methoxy groups and C=C stretching from the aromatic indole ring are observed at their characteristic frequencies. sid.ir

Table 3: Key FT-IR Absorption Bands for 4,6-dimethoxy-1H-indole-2-carbohydrazide and Related Structures

| Functional Group | Vibration Type | Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Indole, Hydrazide) | Stretch | 3155 - 3348 |

| C-H (Aromatic) | Stretch | ~ 3031 - 3100 |

| C-H (Aliphatic, -OCH₃) | Stretch | ~ 2847 - 2970 |

| C=O (Amide/Hydrazide) | Stretch | 1614 - 1690 |

| C=C (Aromatic) | Stretch | 1515 - 1601 |

| C-O (Methoxy) | Stretch | 1130 - 1284 |

| C-N | Stretch | ~ 1373 - 1401 |

Source: Data compiled from analyses of 4,6-dimethoxy-1H-indole derivatives and other indole-2-carbohydrazides. nih.govsid.irunife.it

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, HRMS serves as definitive proof of the compound's composition. Novel indole carbohydrazide (B1668358) derivatives have been successfully characterized using this method to confirm their predicted molecular formulas. researchgate.net

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EIMS) is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a parent molecular ion peak and numerous fragment ion peaks. Analyzing this fragmentation pattern provides valuable clues about the molecule's structure, as weaker bonds tend to break preferentially. nih.gov For indole derivatives, fragmentation often involves cleavages within the side chain and characteristic losses from the indole ring system, helping to piece together the molecular structure. researchgate.net

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is unique to the crystal's internal structure and can be used to calculate the positions of individual atoms, bond lengths, bond angles, and other key structural features.

For a compound like 4,6-dimethoxy-1H-indole-2-carbohydrazide, a single crystal X-ray diffraction study would provide definitive proof of its molecular structure. The data obtained would be presented in a crystallographic information file (CIF) and would include parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates. This information is crucial for understanding the molecule's conformation, intramolecular and intermolecular interactions (such as hydrogen bonding), and how the molecules pack together in the solid state.

Table 1: Hypothetical X-ray Crystallographic Data for 4,6-dimethoxy-1H-indole-2-carbohydrazide (Note: The following data is illustrative and not based on experimental results.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 987.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy levels. The resulting spectrum is a plot of absorbance versus wavelength and provides information about the electronic structure of a molecule, particularly the presence of conjugated systems and chromophores.

For 4,6-dimethoxy-1H-indole-2-carbohydrazide, the UV-Vis spectrum would be expected to show characteristic absorption bands related to the π-π* electronic transitions within the indole ring system. The position of the absorption maxima (λmax) and the intensity of the absorption (molar absorptivity, ε) are key parameters obtained from this analysis. These values are influenced by the solvent used and the specific substitution pattern on the indole ring.

Table 2: Hypothetical UV-Vis Spectroscopic Data for 4,6-dimethoxy-1H-indole-2-carbohydrazide (Note: The following data is illustrative and not based on experimental results.)

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Ethanol (B145695) | 220 | 25,000 |

| 275 | 8,000 | |

| 290 (shoulder) | 6,500 | |

| Methanol | 222 | 24,500 |

| 276 | 7,800 |

Biological Activities and Mechanistic Investigations

Enzyme Inhibition Studies

Research into 4,6-dimethoxy-1H-indole-2-carbohydrazide has often centered on its ability to inhibit specific enzymes that are implicated in various pathological conditions.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

A significant area of investigation for indole (B1671886) derivatives has been their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. A 2019 study by Bingul et al. synthesized a series of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides and evaluated their anticholinesterase properties. The study found that Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide demonstrated a better inhibition performance than the standards used in the assays. Furthermore, the corresponding 2-(indol-2-yl)-1,3,4-oxadiazole derivatives derived from the carbohydrazide (B1668358) scaffold also yielded significant results in anticholinesterase enzyme inhibition assays.

The inhibitory activities of several synthesized 4,6-dimethoxy-1H-indole-2-carbohydrazide derivatives against AChE and BChE were quantified as percentage inhibition at a concentration of 200 µg/mL.

Table 1: Anticholinesterase Activity of 4,6-dimethoxy-1H-indole-2-carbohydrazide Derivatives

| Compound | Substituent (R) | AChE % Inhibition | BChE % Inhibition |

|---|---|---|---|

| 3a | 2-fluorobenzoyl | 88.03 ± 1.12 | 87.52 ± 0.65 |

| 3b | 3-fluorobenzoyl | 85.31 ± 0.98 | 84.11 ± 1.03 |

| 3c | 4-fluorobenzoyl | 86.94 ± 0.87 | 85.23 ± 1.15 |

| 3d | Benzoyl | 90.60 ± 1.56 | 89.43 ± 1.32 |

Data sourced from Bingul et al., 2019.

In Vitro Assay Methodologies

The standard procedure for determining acetylcholinesterase and butyrylcholinesterase activity and inhibition is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate, the absorbance of which can be measured over time at a wavelength of 412 nm. The rate of color formation is proportional to the cholinesterase activity. To measure inhibition, the enzyme is incubated with the test compound before the addition of the substrate, and the reduction in reaction rate is compared to that of a control without the inhibitor.

α-Glucosidase and Glycogen Synthase Kinase 3β Inhibition (for related oxadiazoles)

The 1,3,4-oxadiazole (B1194373) ring, which can be synthesized from the indole-2-carbohydrazide scaffold, is a heterocyclic moiety investigated for a range of biological activities.

α-Glucosidase Inhibition: Inhibition of α-glucosidase is a therapeutic strategy for managing post-prandial hyperglycemia. Studies on heterocyclic compounds have identified 1,3,4-oxadiazole derivatives as potential inhibitors of this enzyme. For instance, a study on hybrid compounds of indole and oxadiazole linked to thiazolidinone showed distinct inhibitory activities against α-glucosidase, with some derivatives demonstrating potent inhibition. Another study on novel 2-thione-1,3,4-oxadiazole derivatives also reported significant α-glucosidase inhibitory potential, with some compounds showing IC50 values as low as 12.27 ± 0.41 µg/ml. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Indole-Oxadiazole-Thiazolidinone Derivatives

| Compound | IC50 (µM) |

|---|---|

| 6 | 1.80 ± 0.05 |

| 7 | 2.10 ± 0.05 |

| 8 | 2.50 ± 0.10 |

| 9 | 2.80 ± 0.10 |

| 10 | 3.10 ± 0.15 |

| Acarbose (B1664774) (Standard) | 11.20 ± 0.10 |

Data is illustrative of the potential of the indole-oxadiazole scaffold.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation has been linked to various diseases, including neurodegenerative disorders and cancer. nih.govnih.gov The 1,3,4-oxadiazole scaffold has been identified as a promising core for the development of GSK-3β inhibitors. nih.gov Research has described the synthesis and characterization of 1,3,4-oxadiazole derivatives as potent and selective GSK-3β inhibitors, with one compound demonstrating an IC50 value of 2.3 nM. researchgate.net While specific studies on oxadiazoles (B1248032) derived directly from 4,6-dimethoxy-1H-indole-2-carbohydrazide are limited, the established activity of the oxadiazole class suggests a potential avenue for investigation. nih.govresearchgate.netmdpi.com

α-Amylase Inhibitory Activity (for related indole acetamides)

Inhibition of α-amylase, an enzyme that hydrolyzes starch into simpler sugars, is another approach to controlling hyperglycemia. Research has been conducted on indole-3-acetamides, a structurally related class of indole derivatives, for their α-amylase inhibitory potential. A 2021 study synthesized twenty-four indole-3-acetamide (B105759) derivatives and screened them for this activity. The compounds displayed a range of good to moderate inhibition against the α-amylase enzyme, with IC50 values between 1.09 ± 0.11 and 2.84 ± 0.1 μM, compared to the standard drug acarbose (IC50 = 0.92 ± 0.4 μM). acs.orgnih.govacs.orgresearchgate.net

Table 3: α-Amylase Inhibitory Activity of Selected Indole-3-Acetamide Derivatives

| Compound | Substituent | IC50 (µM) |

|---|---|---|

| 6 | 2,3-dichloro | 1.15 ± 0.05 |

| 11 | 4-methoxy | 1.12 ± 0.08 |

| 15 | 4-ethoxy | 1.09 ± 0.11 |

| 18 | 2-fluoro | 1.21 ± 0.04 |

| Acarbose (Standard) | - | 0.92 ± 0.40 |

Data sourced from Khan et al., 2021. acs.orgnih.govacs.orgresearchgate.net

Cellular Biological Activities

Investigations into the cellular effects of indole derivatives have explored their potential as antiproliferative agents. A recent study synthesized new heterocyclic compounds derived from the 4,6-Dimethoxy-1H-indole core and evaluated their activity against the MCF-7 breast cancer cell line. researchgate.net Several of the synthesized derivatives demonstrated strong cytotoxic activity. Specifically, compounds identified as R3 (a diazetidine-2-thione derivative) and R6 (a pyrazoline derivative) showed significant antiproliferative effects with IC50 values of 31.06 µg/mL and 39.42 µg/mL, respectively. researchgate.net

While broader studies on the indole-2-carbohydrazide class have shown antiproliferative and anti-angiogenic activities against various cancer cell lines like HCT116 and SW480, specific data for the 4,6-dimethoxy substituted carbohydrazide in these cellular assays is not detailed in the currently reviewed literature. nih.govresearchgate.netnih.gov

Anticancer Activity

Evaluation of Antiproliferative Effects on Cancer Cell Lines (e.g., MCF-7)

Direct studies evaluating the antiproliferative effects of 4,6-dimethoxy-1H-indole-2-carbohydrazide on cancer cell lines, including the MCF-7 breast cancer cell line, are not prominently available in the reviewed literature. While various derivatives of 1H-indole-2-carbohydrazide have been synthesized and tested for cytotoxicity against cell lines like MCF-7, specific IC₅₀ values and detailed findings for the 4,6-dimethoxy substituted compound are not documented. nih.govsemanticscholar.orgresearchgate.net Research has been conducted on heterocyclic compounds derived from the precursor 4,6-Dimethoxy-1H-indole, and some of these synthesized derivatives have shown activity against MCF-7 cells, with IC₅₀ values ranging from 31.06 to 51.23 µg/mL. samipubco.comresearchgate.netsamipubco.com However, this activity pertains to more complex derivatives and not to 4,6-dimethoxy-1H-indole-2-carbohydrazide itself.

Investigation of Non-Apoptotic Cell Death Mechanisms (e.g., Methuosis Induction)

There is no specific research investigating the ability of 4,6-dimethoxy-1H-indole-2-carbohydrazide to induce non-apoptotic cell death mechanisms such as methuosis. Studies in this area have explored other, more complex derivatives. For instance, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were found to be effective inducers of methuosis, a form of non-apoptotic cell death characterized by cytoplasmic vacuolation. researchgate.netnih.gov These findings, however, cannot be directly attributed to the 4,6-dimethoxy analog. The broader field acknowledges the importance of exploring non-apoptotic cell death pathways to overcome drug resistance in cancer. oaepublish.comnih.gov

Antimicrobial Activity

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Specific data on the antibacterial efficacy of 4,6-dimethoxy-1H-indole-2-carbohydrazide against Gram-positive and Gram-negative bacteria is not available. Studies on new heterocyclic compounds synthesized using 4,6-Dimethoxy-1H-indole as a starting material have reported antibacterial activity, but the tests were performed on the resulting derivatives, not the initial carbohydrazide. samipubco.comsamipubco.comresearchgate.net The broader class of indole-based compounds has been noted for potent and broad-spectrum antibacterial properties, but specific data for the requested molecule is absent. nih.gov

Antifungal Properties

No studies were identified that specifically evaluated the antifungal properties of 4,6-dimethoxy-1H-indole-2-carbohydrazide. Research into related indole compounds, such as 1H-indole-4,7-diones and 6-methoxy-1H-indole-2-carboxylic acid, has shown antifungal activity against various fungal strains, including Candida species and Aspergillus niger. researchgate.netnih.gov Hydrazine-based compounds, a class to which carbohydrazides belong, have also been noted for their potential as antifungal agents. nih.gov However, these findings are not specific to the 4,6-dimethoxy-1H-indole-2-carbohydrazide compound.

Antimycobacterial Activity

There is no available research detailing the antimycobacterial activity of 4,6-dimethoxy-1H-indole-2-carbohydrazide. Studies have been conducted on related analogs, such as 4,6-dimethyl indole-2-carboxamides, which showed pan-antimycobacterial activity. nih.gov Other indole derivatives have also been investigated for their inhibitory effects on Mycobacterium tuberculosis, but data for the specific 4,6-dimethoxy carbohydrazide derivative is lacking. rsc.orgnih.govmsptm.org

Antioxidant Properties

The antioxidant potential of 4,6-dimethoxy-1H-indole-2-carbohydrazide and its derivatives has been evaluated through various in vitro assays, revealing their capacity to neutralize harmful free radicals and reduce oxidizing agents. These properties are crucial in the context of cellular protection against oxidative stress, a key factor in the pathogenesis of numerous diseases.

Free Radical Scavenging Assays (DPPH, ABTS)

The ability of 4,6-dimethoxy-1H-indole-2-carbohydrazide and its related compounds to scavenge free radicals is a significant measure of their antioxidant activity. nih.gov This is commonly assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov In these tests, the antioxidant compound donates a hydrogen atom to the stable radical, a reaction that can be monitored spectrophotometrically by the decrease in absorbance. nih.gov

Research has shown that indole compounds featuring a carbohydrazide group are particularly effective antioxidants. nih.gov For instance, in a study evaluating a series of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides, the parent compound demonstrated notable radical scavenging capabilities. The antioxidant efficacy is often compared to standard antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and Trolox. nih.gov

The scavenging activity is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 1: DPPH and ABTS Radical Scavenging Activity

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 4,6-dimethoxy-1H-indole-2-carbohydrazide | 102.4 | 11.7 |

| BHT (Standard) | 28.2 | 8.1 |

This table presents the comparative free radical scavenging activity of 4,6-dimethoxy-1H-indole-2-carbohydrazide against standard antioxidants.

Cupric Reducing Antioxidant Capacity (CUPRAC)

The Cupric Reducing Antioxidant Capacity (CUPRAC) assay is another method used to determine the antioxidant capabilities of a compound. nih.gov This assay is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by an antioxidant substance. The resulting change in absorbance is measured to quantify the antioxidant capacity. nih.gov

The CUPRAC method is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants. nih.gov In the evaluation of 4,6-dimethoxy-1H-indole-2-carbohydrazide, this assay provides a measure of its total antioxidant power. The results are often expressed as Trolox equivalents (TEAC), comparing the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog. nih.gov

Studies have indicated that indole-2-carbohydrazide derivatives are effective in the CUPRAC assay, with their performance being comparable to or even exceeding that of standard antioxidants. nih.gov

Table 2: Cupric Reducing Antioxidant Capacity (CUPRAC)

| Compound | CUPRAC (A0.50) |

|---|---|

| 4,6-dimethoxy-1H-indole-2-carbohydrazide | 0.081 |

| BHT (Standard) | 0.125 |

This table shows the cupric reducing antioxidant capacity of 4,6-dimethoxy-1H-indole-2-carbohydrazide, with lower A0.50 values indicating higher antioxidant activity.

Antiviral Activity (e.g., Anti-HIV-1 Activity of Indole-2-Carbohydrazide Derivatives)

Derivatives of the indole-2-carbohydrazide scaffold have been investigated for their potential as antiviral agents, with a particular focus on their activity against the Human Immunodeficiency Virus Type 1 (HIV-1). mdpi.com The mechanism of action for many of these compounds involves the inhibition of key viral enzymes that are essential for the replication of the virus. nih.gov

One of the primary targets for these indole derivatives is the HIV-1 integrase enzyme. mdpi.com Integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral life cycle. mdpi.com By inhibiting this enzyme, the compounds can effectively halt the replication process. These are known as integrase strand transfer inhibitors (INSTIs). nih.gov

Research into indole-2-carboxylic acid derivatives has shown that specific structural modifications can lead to potent inhibitory effects against HIV-1 integrase. mdpi.com For example, substitutions at various positions on the indole ring can enhance the binding of the molecule to the active site of the integrase enzyme. mdpi.com Structure-activity relationship (SAR) studies have revealed that the indole core and the C2 carboxyl group can chelate with the magnesium ions in the enzyme's active site, which is a key aspect of their inhibitory function. mdpi.com While direct studies on 4,6-dimethoxy-1H-indole-2-carbohydrazide's anti-HIV activity are not extensively documented in the provided context, the broader class of indole-2-carbohydrazide derivatives shows significant promise in the development of new anti-HIV-1 therapies. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 4,6-dimethoxy-1H-indole-2-carbohydrazide |

| 2,2-diphenyl-1-picrylhydrazyl |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) |

| Butylated hydroxytoluene |

| Butylated hydroxyanisole |

| Trolox |

Structure Activity Relationship Sar and Ligand Design Principles

Influence of Substituents on the Indole (B1671886) Ring System

The indole nucleus is a privileged scaffold in medicinal chemistry, and its biological activity can be finely tuned by the nature and position of various substituents. mdpi.com In the context of 4,6-dimethoxy-1H-indole-2-carbohydrazide, the methoxy (B1213986) groups and substitutions at other positions on the indole ring play a pivotal role in modulating the compound's interaction with biological targets.

Role of Methoxy Groups in Biological Activity

The presence of methoxy groups at the C4 and C6 positions of the indole ring is a defining feature of the parent compound and significantly influences its biological profile. These groups exert both electronic and steric effects that can impact ligand-receptor binding, metabolic stability, and pharmacokinetic properties.

Methoxy groups are electron-donating, which increases the electron density of the indole ring system. This enhanced electron richness can be crucial for interactions with biological targets, potentially influencing activities such as antioxidant and anticholinesterase effects. researchgate.net For instance, in a study comparing 4,6-dimethoxy-1H-indole-2-carbohydrazides with their cyclized 2-(indol-2-yl)-1,3,4-oxadiazole counterparts, the carbohydrazide (B1668358) derivatives demonstrated more promising antioxidant properties. researchgate.net This suggests that the electronic nature of the dimethoxy-substituted indole ring, in conjunction with the carbohydrazide moiety, is favorable for radical scavenging activities.

Furthermore, the positioning of the methoxy groups at C4 and C6 can influence the molecule's orientation within a receptor's binding pocket. These groups can act as hydrogen bond acceptors and participate in hydrophobic interactions, thereby anchoring the molecule to the target protein. The steric bulk of the methoxy groups can also dictate the preferred conformation of the molecule, which is a critical determinant of biological activity. rsc.org

Impact of Substitutions at C3 and C7 Positions of the Indole Nucleus

Modifications at the C3 and C7 positions of the 4,6-dimethoxyindole (B1331502) nucleus have been explored to further probe the SAR of this class of compounds. These positions offer opportunities for structural diversification to enhance potency and selectivity.

C3 Position: The C3 position of the indole ring is a common site for substitution in the design of biologically active molecules. nih.govresearchgate.net Introducing substituents at this position can significantly alter the compound's steric and electronic profile. For example, in a series of indole-2-carboxylic acid benzylidene-hydrazides, substitution at the C3-position was found to be important for apoptotic activity. rsc.org While specific studies on C3-substituted 4,6-dimethoxy-1H-indole-2-carbohydrazides are limited, the general principle from related indole derivatives suggests that even small alkyl or aryl groups at this position could influence the orientation of the entire molecule in a binding site, potentially leading to enhanced biological effects. rsc.org

C7 Position: The C7 position offers another vector for structural modification. Research has been conducted on synthesizing compounds through the C7 position of methyl 4,6-dimethoxy-1H-indole-2-carboxylate. researchgate.net For instance, the attachment of benzenesulfonamide (B165840) moieties via a Schiff-base reaction at C7 has been investigated for anticholinesterase activity. researchgate.net Such modifications introduce new functional groups that can engage in additional interactions with the target enzyme, potentially leading to improved inhibitory activity. The introduction of a hydrazide-hydrazone functionality at the C7 position of the 4,6-dimethoxyindole moiety has also been explored, demonstrating that the location of this key pharmacophore influences the biological outcome. researchgate.net

Significance of the Carbohydrazide Moiety and Linker Variations

The carbohydrazide group and its derivatives are not merely passive linkers but are often integral components of the pharmacophore, contributing directly to the biological activity.

Contribution of the Hydrazide-Hydrazone Linker to Activity

The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is a key structural feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netmdpi.comresearchgate.net This linker provides a combination of rigidity and flexibility, with the C=N bond introducing a degree of planarity, while the N-N bond allows for rotational freedom.

The hydrogen-bonding capacity of the amide (NH) and the imine (N) atoms in the hydrazone linker is crucial for interaction with biological targets. researchgate.net These groups can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to amino acid residues in enzyme active sites or receptors. The structural analysis of some 4,6-dimethoxyindole-based hydrazide-hydrazones has revealed that the most favorable binding pose is often dependent on the presence of the hydrazide-hydrazone linker, which engages in key hydrophobic interactions. researchgate.net

The following table summarizes the biological activities associated with the hydrazide-hydrazone linker in various indole derivatives:

| Biological Activity | Reference Compound Class | Key Finding |

| Anticholinesterase | 4,6-dimethoxyindole based hydrazide-hydrazones | The hydrazide-hydrazone linker was crucial for favorable binding and high inhibition of AChE and BChE. researchgate.net |

| Apoptosis Induction | Indole-2-carboxylic acid benzylidene-hydrazides | The benzylidene-hydrazide moiety was essential for the potent induction of apoptosis in cancer cells. rsc.org |

| Anti-angiogenic | Indole-2-carbohydrazide derivatives | The carbohydrazide core was part of a novel series of compounds showing promising anti-angiogenic properties. nih.gov |

| Antimicrobial | Various hydrazone derivatives | The -NHN=CH- group is a constituent of many compounds with demonstrated antimicrobial effects. mdpi.com |

Effect of Cyclization Products Derived from Carbohydrazide (e.g., Oxadiazoles (B1248032), Pyrazoles) on Activity

The carbohydrazide moiety serves as a versatile synthetic intermediate for the construction of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and pyrazoles. This cyclization dramatically alters the electronic and steric properties of the molecule, often leading to a different spectrum of biological activity.

1,3,4-Oxadiazoles: The conversion of the carbohydrazide linker into a 1,3,4-oxadiazole (B1194373) ring introduces a rigid, planar, and electron-deficient aromatic system. This modification can enhance metabolic stability and improve cell permeability. In a comparative study, 2-(4,6-dimethoxy-1H-indol-2-yl)-1,3,4-oxadiazole derivatives showed significant acetylcholinesterase inhibitory activity, whereas the parent carbohydrazides were more effective as antioxidants. researchgate.net This highlights a shift in biological activity upon cyclization, suggesting that the oxadiazole ring is a preferred scaffold for interacting with the cholinesterase enzymes, while the more flexible and electron-rich carbohydrazide is better suited for antioxidant functions. The oxadiazole ring is known to be a bioisosteric replacement for amide and ester groups, often leading to improved pharmacological profiles. nih.govresearchgate.net

Pyrazoles: Similarly, the carbohydrazide moiety can be used to construct pyrazole (B372694) rings. Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. sci-hub.seresearchgate.net The transformation of the carbohydrazide into a pyrazole introduces a different heterocyclic system with its own unique electronic and hydrogen-bonding characteristics, which can lead to novel interactions with biological targets. While specific studies on pyrazoles derived directly from 4,6-dimethoxy-1H-indole-2-carbohydrazide are not extensively detailed, the general pharmacological importance of pyrazole-carbohydrazide derivatives suggests this would be a fruitful area for further investigation. uniba.it

The table below contrasts the properties and typical activities of carbohydrazides and their common cyclization products:

| Moiety | Key Structural Features | Common Biological Activities |

| Carbohydrazide | Flexible, H-bond donor/acceptor | Antioxidant, Anti-angiogenic researchgate.netnih.gov |

| 1,3,4-Oxadiazole | Rigid, planar, electron-deficient | Anticholinesterase, Antimicrobial, Anticancer researchgate.netresearchgate.net |

| Pyrazole | Aromatic, H-bond donor/acceptor | Anti-inflammatory, Anticancer, Antimicrobial sci-hub.seresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding the design of more effective therapeutic agents and reducing the need for extensive synthesis and screening. mdpi.com

For a series of 4,6-dimethoxy-1H-indole-2-carbohydrazide analogs, a QSAR study would typically involve calculating a variety of molecular descriptors, which can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for modeling interactions involving electrostatic forces.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific shape indices. They are important for understanding how a ligand fits into its binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, indicating the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms.

A reliable QSAR model for 4,6-dimethoxy-1H-indole-2-carbohydrazide derivatives would enable the in silico screening of a virtual library of compounds. For instance, the model might predict that increasing the hydrophobicity of a substituent at the C7 position while maintaining a specific electronic character at the C3 position would enhance a particular biological activity. Such predictive insights are invaluable for prioritizing synthetic targets and accelerating the drug discovery process. nih.gov While a specific QSAR model for this exact class of compounds is not detailed in the available literature, studies on related indole, carbohydrazide, and oxadiazole derivatives have successfully employed QSAR to elucidate SAR and guide lead optimization. uniba.it

Rational Drug Design Strategies Based on SAR Findings

The exploration of 4,6-dimethoxy-1H-indole-2-carbohydrazide as a scaffold in medicinal chemistry has led to the development of various derivatives, with structure-activity relationship (SAR) studies providing crucial insights for rational drug design. These studies have primarily focused on modifying the carbohydrazide moiety and the indole core to enhance biological activities, including anticholinesterase, antioxidant, and anticancer properties. The strategic design of new analogs is guided by the understanding of how different structural features influence the compound's interaction with biological targets.

A significant strategy in the rational design of derivatives of this scaffold involves the modification of the hydrazide group to form hydrazide-hydrazones. This has been a key area of investigation for developing novel anticholinesterase agents. The structural analysis of these compounds has revealed that the introduction of an aromatic moiety through the hydrazide-hydrazone linker is a critical determinant for potent biological activity. For instance, the condensation of indole hydrazones with various carboxylic acids has been explored. It was found that the resulting binding affinity is largely dependent on the presence of an aromatic group from the benzoic acid and the hydrazide-hydrazone linker itself. This suggests that these components are likely involved in crucial hydrophobic interactions within the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

Furthermore, SAR studies have indicated that substitutions on the thiosemicarbazide (B42300) moiety, when attached to the indole core, can modulate the compound's antioxidant properties. For example, a methylated thiosemicarbazide was found to be a more potent antioxidant in free radical scavenging assays compared to an unsubstituted thiosemicarbazide. researchgate.net This finding directs the rational design of new compounds towards the inclusion of small alkyl groups on the terminal nitrogen of the carbohydrazide chain to potentially enhance antioxidant activity.

In the context of anticancer activity, the indole-2-carbohydrazide scaffold has been utilized for the development of antiproliferative agents. Design strategies have involved the introduction of various substituted benzyl (B1604629) groups to the carbohydrazide nitrogen. The cytotoxic effects of these derivatives against different cancer cell lines have been evaluated, providing valuable SAR data. For example, the presence and position of substituents on the benzylidene moiety attached to the carbohydrazide can significantly influence the anticancer potency. nih.gov

Molecular modeling and docking studies often complement SAR findings to provide a more detailed understanding of the ligand-receptor interactions at a molecular level. These computational approaches help in visualizing the binding modes of the designed compounds within the active site of a target protein, thereby explaining the observed biological activities. For instance, docking studies of 4,6-dimethoxyindole-based hydrazide-hydrazones have shown that hydrophobic interactions with key amino acid residues in the enzyme's active site pocket are crucial for their inhibitory effect. researchgate.net This knowledge allows for the rational design of new derivatives with optimized interactions, potentially leading to enhanced potency and selectivity.

The following table summarizes some of the key rational design strategies based on the SAR findings for derivatives of the 4,6-dimethoxy-1H-indole-2-carbohydrazide scaffold:

| Scaffold Position | Modification Strategy | Rationale based on SAR | Targeted Activity |

| Hydrazide Moiety | Formation of hydrazide-hydrazones with aromatic carboxylic acids | The aromatic moiety and hydrazone linker enhance hydrophobic interactions in the enzyme active site. researchgate.net | Anticholinesterase |

| Hydrazide Moiety | Introduction of N'-substituted benzylidene groups | Substituents on the benzylidene ring modulate cytotoxic potency. nih.gov | Anticancer |

| Thiosemicarbazide Moiety | Methylation of the terminal nitrogen | Alkylation increases free radical scavenging ability. researchgate.net | Antioxidant |

| Indole Core | General modifications | The indole nucleus serves as a versatile scaffold for attaching various pharmacophores. | Various |

These rational drug design strategies, informed by SAR studies, are instrumental in the systematic development of new therapeutic agents based on the 4,6-dimethoxy-1H-indole-2-carbohydrazide scaffold. By understanding the chemical features that govern biological activity, medicinal chemists can design more potent and selective molecules for a range of therapeutic targets.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target. Studies on various derivatives originating from the 4,6-dimethoxy-1H-indole scaffold have utilized this approach to elucidate their inhibitory mechanisms against key enzymes.

Molecular docking simulations have been employed to investigate the binding of 4,6-dimethoxyindole-based compounds with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. researchgate.netnih.gov The primary goal of these simulations is to determine the most stable binding poses of the ligands within the active sites of these enzymes and to estimate their binding affinities.

For a series of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides and related 2-(indol-2-yl)-1,3,4-oxadiazoles, molecular docking studies were conducted to understand their inhibitory actions on AChE and BChE. researchgate.net Similarly, research on 4,6-dimethoxyindole-based hydrazide-hydrazones involved molecular modeling to determine binding scores and investigate their anticholinesterase potency. researchgate.net These studies consistently aim to correlate the predicted binding affinity from docking simulations with experimentally observed inhibitory activity. For instance, one study found that the biological results were compatible with the molecular modeling predictions, with the most potent compound showing the highest inhibition percentages for both AChE and BChE. researchgate.net

A crucial aspect of molecular docking is identifying the specific interactions between the ligand and the amino acid residues of the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-protein complex.

In studies involving 4,6-dimethoxyindole (B1331502) derivatives, the analysis revealed that the most favorable binding poses are often stabilized by hydrophobic interactions with key amino acids within the active sites of cholinesterases. researchgate.net For example, the binding of a potent hydrazide-hydrazone derivative was attributed to hydrophobic interactions with amino acids in the enzyme pocket. researchgate.net The structural analysis from these studies indicated that the presence of an aromatic moiety and the hydrazide-hydrazone linker were critical for establishing these favorable interactions. researchgate.net Docking of other indole-carbohydrazide derivatives into different protein targets, such as bacterial and fungal proteins, has also highlighted the importance of hydrogen bonding with specific residues like ARG326, HIS392, and ASN102. nih.gov

Docking simulations provide a detailed view of the enzyme's active site, including the catalytic anionic site (CAS) and the peripheral anionic site (PAS) in cholinesterases. For derivatives of 4,6-dimethoxy-1H-indole-2-carbohydrazide, these studies help determine how the ligands orient themselves within these crucial regions. The positioning of the ligand within the binding pocket can explain its mechanism of inhibition, whether competitive, non-competitive, or mixed-type. researchgate.net The analysis of these interactions reveals that the structural features of the indole (B1671886) derivatives, such as the location of functional groups, significantly influence their binding mode and subsequent inhibitory potential. researchgate.net

| Target Enzyme | Key Interacting Residues | Primary Interaction Type | Significance of Interaction |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Amino acids in the active site pocket | Hydrophobic | Stabilizes the ligand-enzyme complex, contributing to inhibitory activity. researchgate.net |

| Butyrylcholinesterase (BChE) | Amino acids in the active site pocket | Hydrophobic | Crucial for binding affinity and the overall anticholinesterase potency. researchgate.net |

Quantum Chemical Calculations (for related indole derivatives)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. While specific DFT studies on 4,6-dimethoxy-1H-indole-2-carbohydrazide are not extensively detailed in the available literature, the methodology is widely applied to related indole derivatives to understand their intrinsic properties. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. figshare.com It is widely used to obtain optimized molecular geometries and to calculate various electronic properties. nih.gov For indole and its derivatives, DFT calculations are performed to determine the most stable conformation (geometry optimization) and to analyze the distribution of electron density. figshare.comopenaccesspub.org

The B3LYP functional is a popular hybrid functional commonly used in these calculations, often combined with basis sets like 6-311++G(d,p) or 6-31+G(d,p), to achieve a good balance between accuracy and computational cost. figshare.comopenaccesspub.orgresearchgate.net These calculations provide valuable information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. openaccesspub.org Furthermore, DFT is used to compute properties like dipole moments and molecular electrostatic potential (MEP) maps, which help in understanding how a molecule will interact with other molecules and its environment. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability and biological activity. nih.gov For various indole derivatives, DFT calculations are used to determine the energies of these frontier orbitals. nih.govresearchgate.net This analysis helps to predict the most likely sites for electrophilic and nucleophilic attack and provides insights into the charge transfer interactions that can occur within the molecule, which is crucial for understanding its biological activity. nih.govnih.gov

| Calculated Parameter | Methodology | Significance |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31G++) | Provides the most stable 3D structure, including bond lengths and angles. nih.gov |

| HOMO Energy | DFT | Indicates the electron-donating ability of the molecule. nih.gov |

| LUMO Energy | DFT | Indicates the electron-accepting ability of the molecule. nih.gov |

| HOMO-LUMO Energy Gap (ΔE) | DFT | Relates to the chemical reactivity, kinetic stability, and polarizability of the molecule. A smaller gap implies higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Predicts reactive sites for electrophilic and nucleophilic attack by mapping electron-rich and electron-poor regions. nih.gov |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and delocalization of electron density, which are fundamental to molecular stability. periodicodimineralogia.itfaccts.de The analysis focuses on the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions is calculated, where a higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.gov

Similarly, for 4,6-dimethoxy-1H-indole-2-carbohydrazide, the key donor-acceptor interactions would likely involve:

The lone pairs of the methoxy (B1213986) oxygen atoms donating electron density to the antibonding orbitals (π*) of the indole ring's C-C bonds.

The lone pairs of the nitrogen and oxygen atoms in the carbohydrazide (B1668358) moiety interacting with the antibonding orbitals of adjacent bonds.

Interactions between the π orbitals of the indole ring and the antibonding π* orbitals of the carbonyl group (C=O).

These delocalization effects distribute charge throughout the molecule, reducing its internal energy and increasing its stability. The NBO analysis provides a quantitative measure of these stabilizing charge transfer events. niscair.res.inrsc.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type | Implication for Stability |

|---|---|---|---|---|

| LP (O) of Methoxy | π* (C-C) of Indole Ring | High | n → π | Significant delocalization, enhances ring stability. |

| LP (N) of Hydrazide | π (C=O) | Moderate | n → π | Contributes to the planarity and stability of the hydrazide group. |

| π (C=C) of Indole Ring | π (C=O) | Moderate | π → π | Indicates conjugation between the indole system and the carbohydrazide side chain. |

| LP (O) of Carbonyl | σ (N-N) | Low to Moderate | n → σ* | Influences the conformational preference and stability of the side chain. |

Table 1: Representative Natural Bond Orbital (NBO) interactions expected for 4,6-dimethoxy-1H-indole-2-carbohydrazide. The stabilization energies are qualitative and based on findings for structurally similar molecules. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species, identifying regions that are rich or deficient in electrons. These regions are crucial for understanding and predicting sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.netmdpi.com

The MEP map is color-coded to represent the electrostatic potential on the molecule's surface.

Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack (nucleophilic centers).

Blue signifies regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack (electrophilic centers).

Green represents areas with neutral or near-zero potential. nih.gov

For 4,6-dimethoxy-1H-indole-2-carbohydrazide, the MEP map would highlight specific reactive sites. The most negative potential (red regions) is expected to be localized around the electronegative oxygen atom of the carbonyl group (C=O) and, to a lesser extent, the oxygen atoms of the methoxy groups and the nitrogen atoms of the hydrazide moiety. These sites are the primary centers for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, the most positive potential (blue regions) would be found around the hydrogen atoms of the N-H groups (both on the indole ring and the hydrazide chain), making them susceptible to attack by nucleophiles. nih.gov

This information is critical for predicting the molecule's binding orientation within a biological target, such as an enzyme's active site. The molecule will likely orient itself to align its negative potential regions with positive sites on the receptor (e.g., protonated amino acid residues) and its positive regions with negative sites (e.g., carboxylate groups of aspartate or glutamate).

| Molecular Region | Expected MEP Color Code | Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Deep Red | Strongly Negative | Site for electrophilic attack and hydrogen bond acceptor. |

| Methoxy Oxygens (-OCH₃) | Red / Orange | Negative | Potential hydrogen bond acceptor sites. |

| Hydrazide Nitrogens (-NH-NH₂) | Yellow / Red | Slightly to Moderately Negative | Nucleophilic centers and hydrogen bond acceptors/donors. |

| Indole N-H Proton | Blue | Positive | Site for nucleophilic attack and primary hydrogen bond donor. |

| Hydrazide N-H Protons | Deep Blue | Strongly Positive | Primary sites for nucleophilic attack and hydrogen bond donors. |

| Aromatic Ring (Indole) | Green / Yellow | Near-Zero to Slightly Negative | Can participate in π-π stacking interactions. |

Table 2: Predicted Molecular Electrostatic Potential (MEP) mapping characteristics for 4,6-dimethoxy-1H-indole-2-carbohydrazide, identifying key sites for molecular interactions. researchgate.netnih.gov

Theoretical Prediction of Molecular Descriptors Relevant to Biological Interactions

Molecular descriptors are numerical values that characterize specific properties of a molecule, derived from its chemical structure. In computational drug design, these descriptors are used to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity. nih.gov Predicting these descriptors for 4,6-dimethoxy-1H-indole-2-carbohydrazide provides insight into its potential pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and its likelihood of interacting with biological targets. researchgate.netnih.gov

For indole derivatives, several classes of molecular descriptors have been shown to be critical for their biological interactions: researchgate.net

Topological Descriptors: These describe the atomic connectivity and shape of the molecule. An important example is the Topological Polar Surface Area (TPSA), which is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Electronic Descriptors: These relate to the electron distribution in the molecule. Properties like dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov

Hydrophobicity Descriptors: The partition coefficient (logP) is a measure of a compound's differential solubility in a hydrophobic (octanol) and a hydrophilic (water) phase. It is a key indicator of how a drug will distribute itself in the body and permeate biological membranes.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight and volume.

Constitutional Descriptors: These include simple counts of atoms, bonds, and functional groups, such as the number of hydrogen bond donors and acceptors, which are fundamental to drug-receptor interactions.

QSAR studies on related indole compounds have highlighted the importance of specific descriptors in predicting their anticancer or enzyme inhibitory activity. nih.govnih.gov For instance, the presence of hydrogen bond donors and acceptors, combined with an optimal TPSA and logP value, often correlates with higher biological potency.

| Descriptor Class | Specific Descriptor | Relevance to Biological Interactions |

|---|---|---|

| Constitutional | Hydrogen Bond Donors (HBD) | Crucial for specific interactions with receptor sites (e.g., amino acid residues). |

| Hydrogen Bond Acceptors (HBA) | Essential for forming stable drug-receptor complexes. | |

| Topological | Topological Polar Surface Area (TPSA) | Predicts drug absorption, permeation, and bioavailability. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability, distribution, and metabolic stability. |

| Electronic | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | Affects solubility and the ability to engage in polar interactions. | |

| Steric | Molecular Weight (MW) | A key parameter in drug-likeness rules (e.g., Lipinski's Rule of Five). |

Table 3: Key molecular descriptors and their significance for predicting the biological interactions of indole-based compounds like 4,6-dimethoxy-1H-indole-2-carbohydrazide. nih.govresearchgate.net

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways and Analogues

Future research will likely focus on the development of more efficient and versatile synthetic routes to 4,6-dimethoxy-1H-indole-2-carbohydrazide and its derivatives. Current syntheses often start from methyl 4,6-dimethoxy-1H-indole-2-carboxylate. researchgate.net The exploration of novel synthetic methodologies, such as one-pot procedures or the use of green chemistry principles, could enhance the accessibility of this scaffold for further derivatization.

The synthesis of a diverse library of analogues is a crucial next step. This can be achieved by modifying different positions of the indole (B1671886) ring and the carbohydrazide (B1668358) moiety. For instance, reactions with various aromatic aldehydes can yield a range of Schiff bases. samipubco.comresearchgate.net Furthermore, cyclization reactions of the carbohydrazide can lead to the formation of other heterocyclic systems, such as 1,3,4-oxadiazoles, which have shown promising biological activities. researchgate.net The synthesis of indole-based thiosemicarbazones also presents a viable route to new analogues with potential antioxidant and anticholinesterase properties. researchgate.net

Design of Highly Selective and Potent Compounds

The design of highly selective and potent compounds based on the 4,6-dimethoxy-1H-indole-2-carbohydrazide scaffold is a key area for future investigation. Structure-activity relationship (SAR) studies are essential to understand how different substituents on the indole ring and the carbohydrazide side chain influence biological activity. For example, the introduction of different functional groups at the C7 position of the indole nucleus has been explored to create novel anticholinesterase agents. researchgate.net

Computational tools, such as molecular docking and molecular dynamics simulations, will play a pivotal role in the rational design of new derivatives. researchgate.net These methods can predict the binding affinity and interaction of the designed compounds with their biological targets, thereby guiding the synthetic efforts towards more potent and selective molecules. For instance, molecular docking studies have been used to understand the binding of 4,6-dimethoxyindole-based hydrazide-hydrazones to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing that hydrophobic interactions are crucial for binding. researchgate.net

Elucidation of Comprehensive Molecular Mechanisms of Action

While several studies have reported the biological activities of derivatives of 4,6-dimethoxy-1H-indole-2-carbohydrazide, a comprehensive understanding of their molecular mechanisms of action is often lacking. Future research should aim to elucidate these mechanisms to facilitate the development of targeted therapies. For compounds showing anticancer activity, studies could focus on their effects on cell cycle progression, apoptosis, and specific signaling pathways involved in cancer development. semanticscholar.org For instance, some indole derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov